molecular formula C18H20N2O6 B569989 1-Hydroxymethyl-EC-carboline glucoside CAS No. 1408311-12-5

1-Hydroxymethyl-EC-carboline glucoside

Cat. No. B569989
M. Wt: 360.366
InChI Key: UBEWCGDGCYXTEA-SOVHRIKKSA-N
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Description

Synthesis Analysis

The synthesis of 1-Hydroxymethyl-EC-carboline glucoside is mainly extracted from natural products or obtained by chemical synthesis . The extraction process typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product . Methods of chemical synthesis typically synthesize the desired product in a series of reaction steps using appropriate starting materials and reaction conditions .


Molecular Structure Analysis

The molecular formula of 1-Hydroxymethyl-EC-carboline glucoside is C18H20N2O6. Its molecular weight is 360.366.


Physical And Chemical Properties Analysis

1-Hydroxymethyl-EC-carboline glucoside appears as a yellow powder . It should be stored at 2-8℃ .

Scientific Research Applications

Field: Pharmacology

β-Carboline alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds . They have been in the focus of interest due to their diverse biological activities .

Application

Their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .

Methods of Application

The synthesis of β-carboline alkaloids involves complex procedures and synthetic approaches . The focus is on the key steps with improved procedures .

Results or Outcomes

The pharmacological potential of these alkaloids is significant . They have been used in the development of various drugs due to their diverse biological activities .

Field: Food Chemistry

β-Carbolines are indole alkaloids that occur in foods, plants, and biological fluids and tissues .

Application

In food chemistry, β-carbolines derived from the reaction of the α-dicarbonyl compounds glyoxal and methylglyoxal with tryptophan were prepared and characterized .

Methods of Application

The formation of these β-carbolines increased under acidic conditions and with increasing temperature . A mechanism is proposed explaining the conversion of a carbonyl into a hydroxy group based on tautomerism and cyclization to the dihydro-β-carboline-3-COOH intermediates .

Results or Outcomes

These α-dicarbonyl-derived β-carbolines occurred in model reactions of L-tryptophan with fructose or glucose incubated under heating and can be considered as advanced glycation end products (AGEs) . They were also present in foods and formed during heating processes .

properties

IUPAC Name

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEWCGDGCYXTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxymethyl-beta-carboline glucoside

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